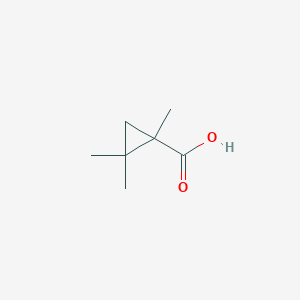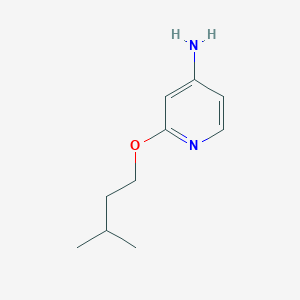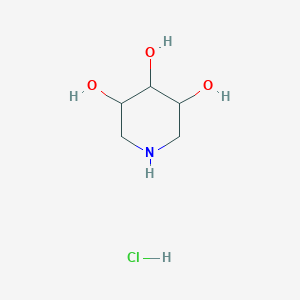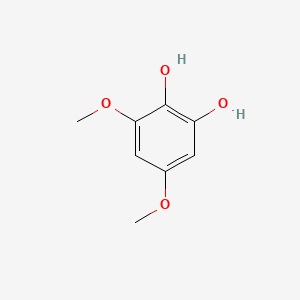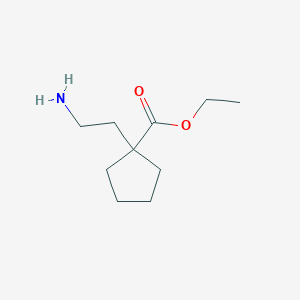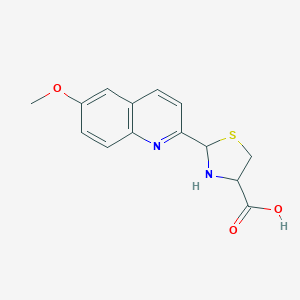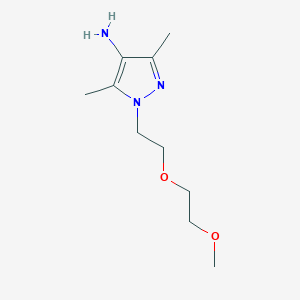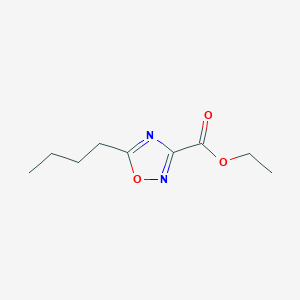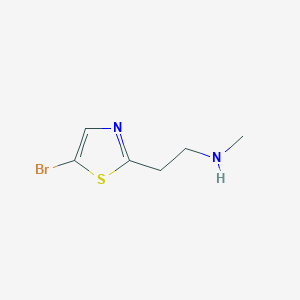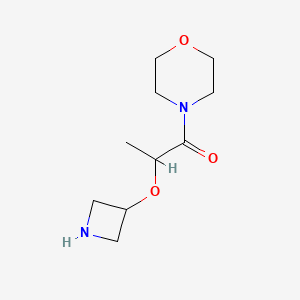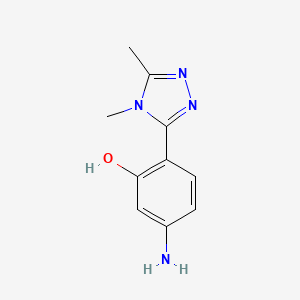
5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol is an organic compound with the molecular formula C10H12N4O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable phenol derivative under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The phenol and amino groups also contribute to its reactivity and ability to form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-ylacetic acid: Another triazole derivative with similar structural features and biological activities.
2-(5-Amino-1H-1,2,4-triazol-3-yl)phenol: A compound with a similar triazole-phenol structure but different substitution patterns.
Uniqueness
5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol is unique due to the presence of both dimethyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-amino-2-(4,5-dimethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3 |
InChI Key |
KNNRNEAGLHMSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


